N-(5-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide
Description
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Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-7-8-12(18)9-14(10)19-16(20)11(2)21-15-6-4-3-5-13(15)17/h3-9,11H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRBYEJQNRXZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H17ClN2O2
- Molecular Weight : Approximately 320.77 g/mol
The structural features include:
- An amino group (-NH2) that enhances solubility.
- A methoxy group (-OCH3) which may influence reactivity and biological interactions.
- A chlorophenoxy moiety , contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino and methoxy groups may facilitate binding to active sites, influencing biochemical pathways involved in cellular processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition in cell viability, indicating potential as an anticancer agent .
- Neurotransmitter Interaction : Initial findings suggest that the compound may interact with neurotransmitter receptors, which could imply analgesic properties. However, further studies are necessary to quantify these interactions and establish a comprehensive pharmacological profile.
Table 1: Summary of Biological Activities
Case Study 1: Cytotoxicity Assessment
A study evaluating the cytotoxicity of this compound against human lung adenocarcinoma (A549) cells showed promising results. The compound exhibited an IC50 value indicating effective inhibition of cell growth at certain concentrations. This suggests its potential as a therapeutic agent in cancer treatment .
Case Study 2: Interaction with Enzymes
Another investigation focused on the enzyme interaction profile of the compound. It was found to potentially inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses. This mechanism could be leveraged for therapeutic applications in metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
